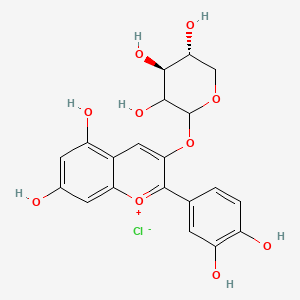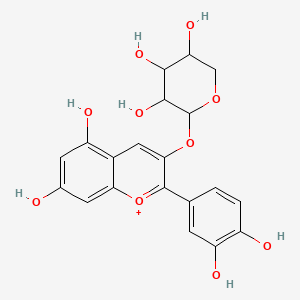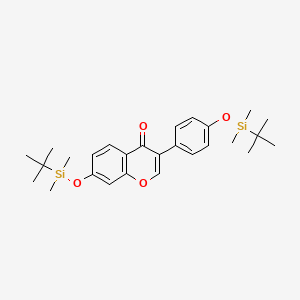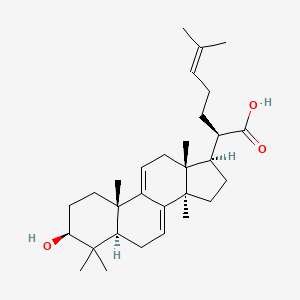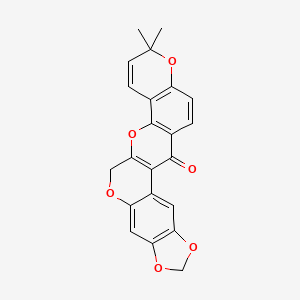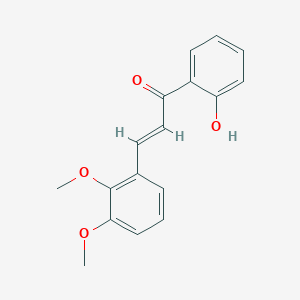
2,3-Dimethoxy-2'-Hydroxychalcon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxy-2’-hydroxychalcone (DMHC) is an organic compound with the molecular formula C17H16O4 . It appears as a yellow shining powder . It is soluble in chloroform .
Synthesis Analysis
DMHC can be synthesized via Claisen–Schmidt condensation of 2-hydroxy-acetophenones with appropriately substituted benzaldehydes in basic conditions . The procedure involves grinding acetophenone with one equivalent of sodium hydroxide and benzaldehyde derivative for ten minutes using a mortar and pestle .Molecular Structure Analysis
The molecular weight of DMHC is 284.31 . The SMILES string representation of DMHC isCOc1cccc(\\C=C\\C(=O)c2ccccc2O)c1OC . Chemical Reactions Analysis
DMHC is a building block used in various chemical synthesis such as in the synthesis of new flavanoid and chalcone derivatives . It can also be used in the synthesis of (E)-chalcones [(E)-1,3-diarylprop-2-en-1-ones] .Physical And Chemical Properties Analysis
DMHC is a solid compound . It has a molecular weight of 284.31 . It is soluble in chloroform .Wissenschaftliche Forschungsanwendungen
Synthese von Flavonen und Flavanonen
2,3-Dimethoxy-2'-Hydroxychalcon kann als Zwischenprodukt bei der Synthese von Flavonen und Flavanonen verwendet werden {svg_1}. Diese Verbindungen sind weit verbreitete natürliche Flavonoide, die von verschiedenen Heilpflanzen und ihren synthetischen Derivaten produziert werden {svg_2}. Sie weisen verschiedene biologische Aktivitäten auf, wie z. B. entzündungshemmende, krebshemmende, neuroprotektive und östrogenbezogene Funktionen {svg_3}.
Antibakterielles Mittel
This compound kann bei der Synthese neuer Flavanoid- und Chalconderivate als antimikrobielle Mittel verwendet werden {svg_4}. Dies ist besonders wichtig im Zusammenhang mit der zunehmenden Antibiotikaresistenz.
Freie Radikalscavenger
Der Komplex aus 2'-Hydroxychalcon mit Vanadiumoxychlorid hat sich als hochwirksamer freier Radikalscavenger erwiesen {svg_5}. Diese Eigenschaft ist im Zusammenhang mit oxidativem Stress wichtig, der in verschiedene Krankheiten wie Krebs und neurodegenerative Erkrankungen verwickelt ist.
Chemischer Baustein
This compound ist ein Baustein, der in verschiedenen chemischen Synthesen verwendet wird {svg_6}. Dies macht es zu einer wertvollen Verbindung im Bereich der organischen Chemie.
Forschung und Entwicklung
This compound ist bei Chemielieferanten zum Kauf erhältlich {svg_7}, was auf seine Verwendung in Forschung und Entwicklung in verschiedenen Bereichen der Wissenschaft hindeutet.
Ansatz der Grünen Chemie
Die Synthese neuer Flavanoid- und Chalconderivate als antimikrobielle Mittel unter Verwendung von this compound stellt einen Ansatz der Grünen Chemie dar {svg_8}. Dies ist im Zusammenhang mit nachhaltigen und umweltfreundlichen chemischen Prozessen wichtig.
Wirkmechanismus
Target of Action
The primary target of 2,3-Dimethoxy-2’-hydroxychalcone (DMHC) is the NF-κB pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
DMHC interacts with its targets by inhibiting the activation of NF-κB . In addition, DMHC induces the expression of heme oxygenase-1 (HO-1) , as well as the activation of NRF2 . These interactions result in significant changes in the cellular environment, including the suppression of TNF-α-induced ICAM-1 expression .
Biochemical Pathways
DMHC affects the NF-κB signaling pathway , which plays a crucial role in immune and inflammatory responses . By inhibiting NF-κB activation, DMHC can suppress the expression of various genes involved in inflammation, including ICAM-1 . The induction of HO-1 expression by DMHC further modulates these pathways, contributing to its anti-inflammatory effects .
Result of Action
The result of DMHC’s action is the suppression of TNF-α-induced ICAM-1 expression and the reduction of monocyte adhesiveness . This can have significant effects at the molecular and cellular levels, potentially reducing inflammation and immune responses .
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-9-5-6-12(17(16)21-2)10-11-15(19)13-7-3-4-8-14(13)18/h3-11,18H,1-2H3/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKXNGSRSNONCJ-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34000-33-4 |
Source


|
| Record name | 2,3-Dimethoxy-2′-hydroxychalcone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJF3CDH5PW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does DMHC exert its anti-inflammatory effects at the cellular level?
A1: The research paper highlights that DMHC inhibits the expression of intercellular adhesion molecule-1 (ICAM-1) in HaCaT cells stimulated with tumor necrosis factor-alpha (TNF-α) []. ICAM-1 plays a crucial role in the adhesion and migration of leukocytes to inflammation sites. The study demonstrated that DMHC achieves this inhibition through two primary mechanisms:
Q2: What is the significance of studying DMHC's effects in the context of skin inflammation?
A2: The choice of HaCaT cells, a human keratinocyte cell line, as the model system is particularly relevant because keratinocytes are key players in the pathogenesis of inflammatory skin diseases such as atopic dermatitis []. The overexpression of adhesion molecules like ICAM-1 on keratinocytes contributes significantly to the infiltration of leukocytes into the skin, perpetuating the inflammatory cascade. Therefore, the ability of DMHC to inhibit TNF-α-induced ICAM-1 expression in keratinocytes suggests its potential as a therapeutic agent for inflammatory skin conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B600277.png)



